molecular formula C15H20N4O3S B5397838 4-[(4-benzyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine

4-[(4-benzyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine

Numéro de catalogue B5397838
Poids moléculaire: 336.4 g/mol
Clé InChI: MJKUNWOJZCAGTG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(4-benzyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine, also known as BSI-201, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. It was originally developed as a PARP inhibitor, a class of drugs that target the DNA repair pathway in cancer cells. BSI-201 has shown promising results in preclinical studies and has been evaluated in clinical trials for various types of cancer.

Mécanisme D'action

4-[(4-benzyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine is a PARP inhibitor that targets the DNA repair pathway in cancer cells. PARP is an enzyme that repairs single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which can cause cancer cells to undergo cell death. 4-[(4-benzyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine has also been shown to inhibit the activity of other enzymes involved in DNA repair, such as DNA ligase III and XRCC1.
Biochemical and Physiological Effects:
4-[(4-benzyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine has been shown to have several biochemical and physiological effects. It has been shown to enhance the cytotoxic effects of chemotherapy and radiation therapy by inhibiting DNA repair pathways in cancer cells. 4-[(4-benzyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine has also been shown to induce apoptosis in cancer cells, which is a form of programmed cell death. In addition, 4-[(4-benzyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 4-[(4-benzyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine is that it has been extensively studied in preclinical and clinical trials, which has provided a wealth of information on its potential as a cancer treatment. Another advantage is that it has been shown to enhance the cytotoxic effects of chemotherapy and radiation therapy, which are commonly used treatments for cancer. However, one limitation of 4-[(4-benzyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine is that it has not been approved by the FDA for clinical use, which limits its availability for clinical trials.

Orientations Futures

There are several future directions for the study of 4-[(4-benzyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine. One direction is to evaluate its potential in combination with immunotherapy, which is an emerging field in cancer treatment. Another direction is to investigate its potential in other types of cancer, such as pancreatic and prostate cancer. In addition, further studies are needed to understand the long-term effects of 4-[(4-benzyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine and to optimize its dosing and administration.

Méthodes De Synthèse

The synthesis of 4-[(4-benzyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine involves a multi-step process that starts with the reaction of 4-methyl-3-isoxazolamine with chlorosulfonyl isocyanate to form the corresponding sulfonyl isocyanate intermediate. This intermediate is then reacted with benzylpiperazine to yield 4-[(4-benzyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine. The final product is purified by column chromatography to obtain a white solid with a purity of over 99%.

Applications De Recherche Scientifique

4-[(4-benzyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine has been extensively studied for its potential in cancer treatment. It has been shown to enhance the cytotoxic effects of chemotherapy and radiation therapy in preclinical studies. 4-[(4-benzyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine has also been evaluated in clinical trials for various types of cancer, including breast, ovarian, and lung cancer. The results of these trials have been promising, with 4-[(4-benzyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine demonstrating improved response rates and progression-free survival in combination with chemotherapy.

Propriétés

IUPAC Name

4-(4-benzylpiperazin-1-yl)sulfonyl-5-methyl-1,2-oxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-12-14(15(16)17-22-12)23(20,21)19-9-7-18(8-10-19)11-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKUNWOJZCAGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)N)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.